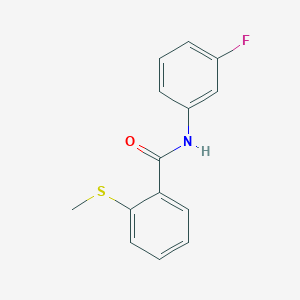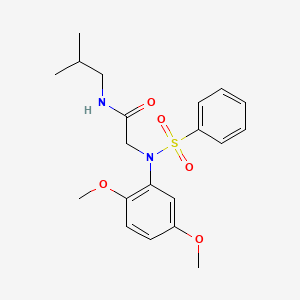![molecular formula C16H15ClN4O4S B4963326 N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide, commonly known as CNF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNF is a thiol-reactive compound that can modify proteins and peptides, making it a valuable tool in biochemistry and biotechnology.
作用機序
The mechanism of action of CNF involves the reaction of the compound with thiol groups in proteins and peptides. CNF has a high affinity for thiol groups and can form covalent bonds with them. The modification of proteins and peptides by CNF can lead to changes in their structure and function, making them valuable tools in biochemical and biotechnological applications.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNF can modify the activity of enzymes and alter the binding of ligands to proteins. CNF has also been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the primary advantages of CNF is its ability to modify proteins and peptides with high specificity. CNF can react with thiol groups in proteins and peptides, leading to the formation of covalent bonds and modification of the structure and function of the target molecule. However, the use of CNF is limited by its potential toxicity and the need for careful handling in laboratory settings.
将来の方向性
There are several potential future directions for the use of CNF in scientific research. One potential application is in the development of new drugs and therapies. CNF has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new drugs. Additionally, CNF could be used in the development of new diagnostic tools for diseases such as cancer, where the modification of proteins and peptides could be used to detect biomarkers.
Conclusion:
In conclusion, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide, or CNF, is a valuable tool in scientific research due to its ability to modify proteins and peptides. CNF has a range of potential applications in biochemistry, biotechnology, and medicine. While the use of CNF is limited by its potential toxicity, it remains an important compound for scientific research and development.
合成法
CNF can be synthesized by reacting 4-chloro-2-nitroaniline with thionyl chloride, followed by reaction with piperazine and furfurylamine. The final product is obtained by purification through column chromatography. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
CNF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CNF is in the field of biochemistry, where it is used to modify proteins and peptides. CNF can react with thiol groups in proteins and peptides, leading to the formation of covalent bonds and modification of the structure and function of the target molecule.
特性
IUPAC Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-11-3-4-12(13(10-11)21(23)24)19-5-7-20(8-6-19)16(26)18-15(22)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,18,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFABKMBMDAVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)